

# Application Notes and Protocols for Thiol-Maleimide Conjugation of Peptides and Lipids

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## Compound of Interest

Compound Name: 18:1 MPB PE

Cat. No.: B1504117

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## Introduction to Thiol-Maleimide Ligation

Thiol-maleimide chemistry is a cornerstone of bioconjugation, enabling the precise and efficient covalent linkage of biomolecules.<sup>[1]</sup> This method relies on the Michael addition reaction between a thiol group (sulfhydryl group), commonly found in cysteine residues of peptides and proteins, and the double bond of a maleimide ring.<sup>[2][3]</sup> The result is a stable thioether bond.<sup>[1]</sup> This conjugation strategy is highly valued for its specificity for thiols under mild, physiological conditions, making it an ideal choice for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and functionalizing lipids for drug delivery systems.<sup>[1][4]</sup>

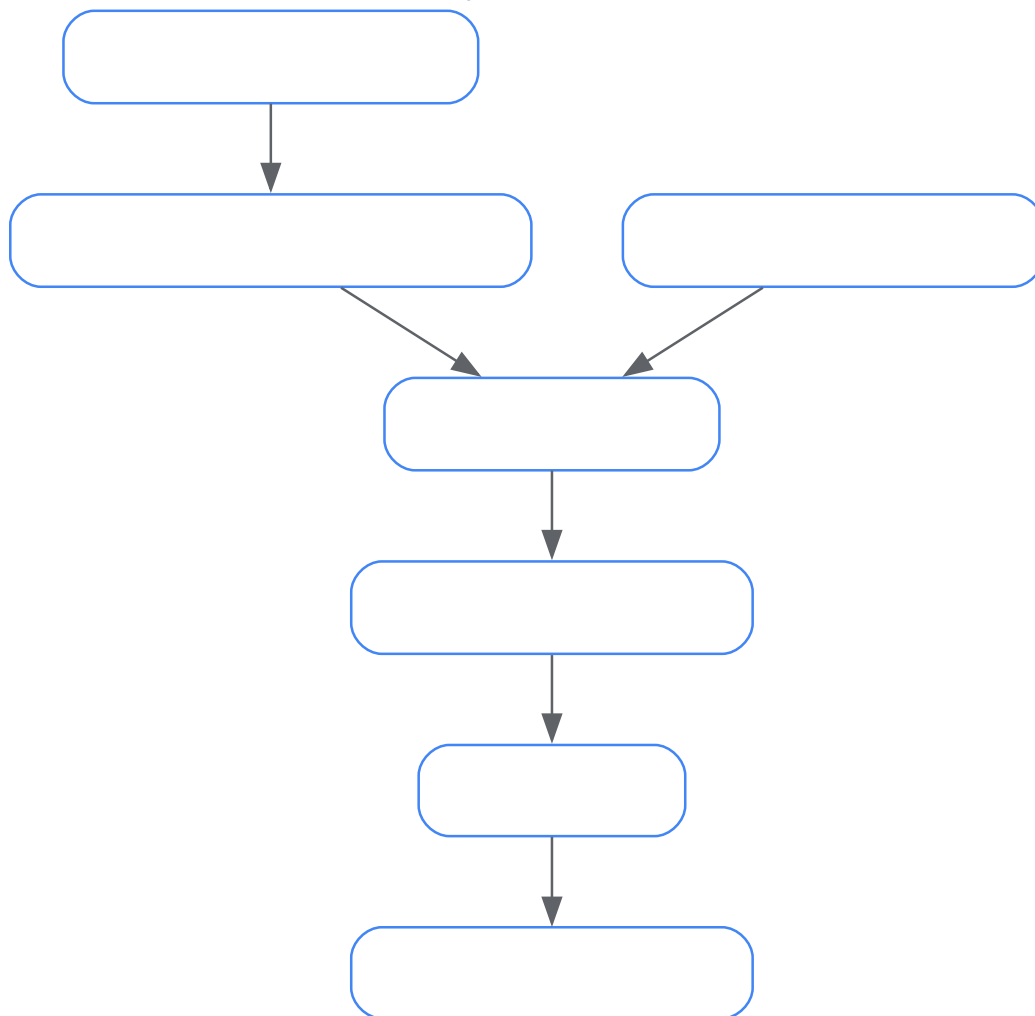
The reaction is highly efficient and selective within a pH range of 6.5 to 7.5.<sup>[5][6][7]</sup> At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, such as the side chain of lysine.<sup>[5][7][8]</sup> Below pH 6.5, the reaction rate slows considerably due to the protonation of the thiol group, which reduces its nucleophilicity.<sup>[3][8]</sup> Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis, rendering it inactive, and the reaction with primary amines becomes a more significant competing side reaction.<sup>[3][5][8]</sup>

## Chemical Reaction Mechanism

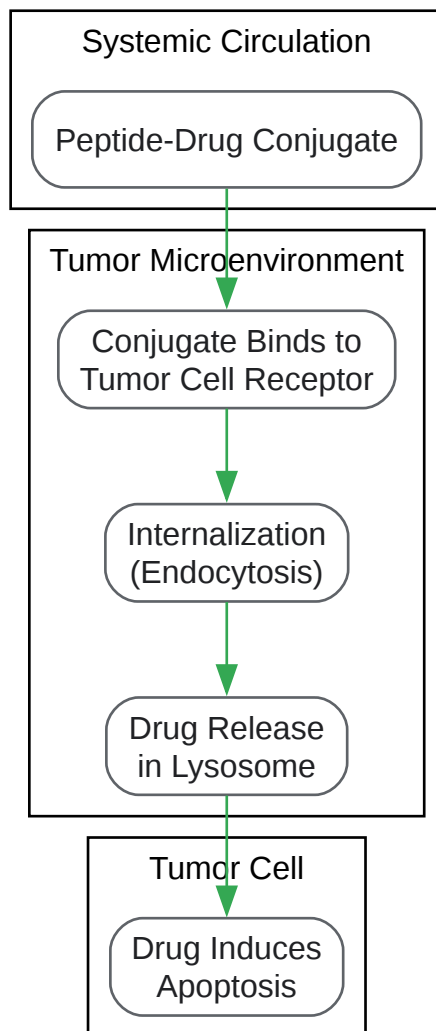
The conjugation of a thiol to a maleimide proceeds through a Michael addition mechanism. The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond

within the maleimide ring, forming a stable thiosuccinimide linkage.[3][6]

## General Experimental Workflow



## Targeted Drug Delivery Pathway



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